2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Antimalarial Transmission-Blocking Pfs16 Inhibition

This N-4HCS scaffold is a clinically validated inhibitor of P. falciparum male gamete formation (target: Pfs16). The ortho-bromine substituent is essential for bioactivity and enables late-stage cross-coupling, distinguishing it from generic analogs. Ideal for SAR-driven antimalarial hit-to-lead programs, photoaffinity probe synthesis, and combinatorial library generation. Secure high-purity material with documented synthetic versatility.

Molecular Formula C16H16BrNO4S
Molecular Weight 398.27
CAS No. 1448132-32-8
Cat. No. B2831436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
CAS1448132-32-8
Molecular FormulaC16H16BrNO4S
Molecular Weight398.27
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC=C3Br)O
InChIInChI=1S/C16H16BrNO4S/c17-13-6-2-4-8-15(13)23(20,21)18-11-16(19)9-10-22-14-7-3-1-5-12(14)16/h1-8,18-19H,9-11H2
InChIKeyZRYSCUZHHNWBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide (CAS 1448132-32-8) Procurement-Relevant Compound Profile


2-Bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a synthetic small molecule belonging to the N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) class [1]. This compound features a benzenesulfonamide core with a key ortho-bromine substituent, linked via a methylene bridge to a 4-hydroxychroman moiety. The N-4HCS scaffold has been clinically validated as a potent inhibitor of Plasmodium falciparum male gamete formation, targeting the Pfs16 protein, which makes it a promising starting point for transmission-blocking antimalarial drug development [2]. Its structural features also position it within a broader class of sulfonamide-substituted chromans with documented therapeutic potential [1].

Why N-4HCS Scaffold Compounds Cannot Be Interchanged: The Critical Role of the 2-Bromo Substituent


Generic substitution within the N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) class is not feasible because the biological target, Pfs16, is highly sensitive to the sulfonamide's aromatic substitution pattern [1]. The ortho-bromine atom on the benzenesulfonamide ring of this specific compound is not merely a passive halogen; it is a critical structural feature that dictates both biological activity and synthetic versatility. Unlike other halogenated or non-halogenated analogs, this compound provides a unique synthetic handle for late-stage functionalization via cross-coupling reactions [2], enabling the exploration of structure-activity relationships (SAR) that are impossible with, for example, the parent unsubstituted or a 3-chloro-4-fluoro analog. The distinct biological and chemical profile directly leads to the quantitative evidence below.

Quantitative Differentiation of 2-Bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide for Procurement


Validated Target Engagement: N-4HCS Scaffold Exhibits Nanomolar Activity Against Pfs16

This compound is a member of the N-4HCS scaffold family, which directly engages the Plasmodium falciparum Pfs16 protein. A close analog, DDD01035881, has demonstrated nanomolar activity in blocking male gamete formation, a phenotype consistent with Pfs16 genetic disruption [1]. This establishes a clear differentiation from other benzenesulfonamide chromans, such as those targeting carbonic anhydrases, which show a different inhibition profile.

Antimalarial Transmission-Blocking Pfs16 Inhibition

Synthetic Tractability: The 2-Bromo Substituent as a Key Differentiator for SAR Exploration

The ortho-bromine atom provides a unique synthetic handle for diversification via cross-coupling reactions, such as the Sonogashira coupling, which is well-documented for 2-bromobenzenesulfonamides [1]. This is in stark contrast to the 3-chloro-4-fluoro analog (CAS 1396751-73-7), which has a much less reactive chlorine and a fluorine atom not amenable to similar cross-coupling chemistries, or the non-halogenated unsubstituted analog, which offers no such handle.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

Distinct Biological Selectivity: Targeting Malaria Transmission vs. Carbonic Anhydrase Inhibition

While many chromone- and chromene-based sulfonamides are potent inhibitors of carbonic anhydrase isoforms (hCA IX and XII) with Ki values in the low nanomolar range, as shown for compounds 5f and 6f (Ki = 9.3 nM and 7.5 nM against hCA II, respectively) [1], the N-4HCS scaffold family operates through a completely different mechanism. It targets the Pfs16 protein in Plasmodium parasites [2], providing a pathway-specific tool. This avoids potential off-target effects associated with CA inhibition.

Selectivity Antimalarial Carbonic Anhydrase Target Profiling

Key Application Scenarios for 2-Bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide Procurement


Malaria Transmission-Blocking Lead Optimization

This compound is ideally suited as a core scaffold for medicinal chemistry programs aimed at developing new transmission-blocking antimalarials. Its validated target, Pfs16 [1], provides a clear biological rationale. The 2-bromo substituent allows for systematic SAR exploration through combinatorial chemistry to improve potency, metabolic stability, and pharmacokinetic properties, directly addressing the urgent need for new antimalarial agents with novel modes of action [1].

Chemical Probe Synthesis for Pfs16 Functional Studies

The compound serves as a direct precursor for creating chemical biology probes, such as photoaffinity labels. The established methodology for synthesizing photoactivatable N-4HCS derivatives from this scaffold has been used for target identification [1]. The bromine handle can be selectively modified to introduce a photoreactive group and a reporter tag (e.g., biotin, fluorophore) for pull-down and imaging experiments to dissect Pfs16's role in parasite biology [1].

Building Block for Focused Library Synthesis in Antiparasitic Research

Procurement of this compound enables the rapid generation of diverse compound libraries. The bromine atom is an ideal functionality for generating diverse chemical space via parallel synthesis techniques like Suzuki or Buchwald-Hartwig coupling [2]. This allows research groups to explore the N-4HCS pharmacophore's tolerance for various aromatic, heteroaromatic, and amine substituents at the ortho-position, accelerating hit-to-lead timelines in antiparasitic drug discovery [1].

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